molecular formula C16H12Cl2N2O2S B13023311 2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide

2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide

Cat. No.: B13023311
M. Wt: 367.2 g/mol
InChI Key: PEZVIKZTBGYCJH-UHFFFAOYSA-N
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Description

2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide is a synthetic chemical compound designed for research applications, integrating a quinoline scaffold and a sulfonamide functional group. This structure combines two pharmacologically significant motifs, making it a valuable intermediate for medicinal chemistry and drug discovery programs. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to multiple biological targets . This versatility allows quinoline-based compounds to exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and antimalarial properties . The specific substitution pattern on the quinoline core, particularly with halogen atoms like chlorine, is a common strategy to fine-tune the molecule's electronic properties, lipophilicity, and overall biological activity . The sulfonamide functional group (-SO₂NH-) is a cornerstone of synthetic antibacterial agents . Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS), thereby blocking the synthesis of folic acid, which is essential for bacterial growth . Beyond their antibacterial use, sulfonamides are also investigated for other therapeutic activities, such as anti-carbonic anhydrase inhibition, which can lead to applications in treating glaucoma, diuresis, and inflammation . As a research chemical, this compound is expected to be of high interest in the following areas: Antibacterial Research: For developing novel agents against a range of gram-positive and gram-negative bacteria, potentially addressing the growing challenge of antibiotic resistance . Oncology Research: As a precursor for synthesizing potential anticancer agents, given the documented cytotoxic activity of various quinoline derivatives against numerous cancer cell lines . Chemical Synthesis: Serving as a versatile building block for further structural diversification. The chlorine atoms present on the quinoline ring offer reactive sites for nucleophilic substitution, enabling the introduction of amines, alcohols, and other functional groups to create libraries of novel compounds for biological screening . Attention: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C16H12Cl2N2O2S

Molecular Weight

367.2 g/mol

IUPAC Name

2,7-dichloro-4-methyl-N-phenylquinoline-6-sulfonamide

InChI

InChI=1S/C16H12Cl2N2O2S/c1-10-7-16(18)19-14-9-13(17)15(8-12(10)14)23(21,22)20-11-5-3-2-4-6-11/h2-9,20H,1H3

InChI Key

PEZVIKZTBGYCJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=C(C=C12)S(=O)(=O)NC3=CC=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide typically involves the reaction of 2,7-dichloro-4-methylquinoline with N-phenylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Table 1. Reaction Conditions for Sulfonamide Formation

Quinoline IntermediateAmine ReagentSolventTemperature (°C)Yield (%)Reference
2,7-Dichloro-4-methylquinoline-6-sulfonyl chlorideAnilineEthanol/PyridineRT → Reflux72
7-Chloro-6-fluoroquinoline-4-sulfonyl chloride2-AminobenzenesulfonamideDMF150 (MW)78

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide’s NH group undergoes alkylation or acylation:

  • Alkylation : Treatment with alkyl halides (e.g., benzyl chloride) in DMF with K₂CO₃ yields N-alkyl derivatives .

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms N-acylsulfonamides, enhancing lipophilicity .

Quinoline Ring Modifications

  • Halogenation : Electrophilic substitution at the C3 position using Cl₂/FeCl₃ introduces a third chlorine atom .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-formylphenylboronic acid) installs aryl groups at C8 .

Table 2. Representative Derivatives and Their Bioactivity

DerivativeModificationBiological Activity (IC₅₀/EC₅₀)TargetReference
N-Benzyl-2,7-dichloro-4-methylquinoline-6-sulfonamideN-Alkylation2.26 μM (Anticancer, Huh7 cells)CA IX
8-(4-Formylphenyl)-2,7-dichloro-4-methylquinoline-6-sulfonamideSuzuki Coupling0.49 μM (Antiviral, H5N1)Viral glycoprotein

Carbonic Anhydrase Inhibition

The sulfonamide moiety acts as a zinc-binding group (ZBG), coordinating with CA IX/XII isoforms. Key interactions:

  • Hydrogen Bonding : SO₂NH₂ with Thr199 (CA II) .

  • Hydrophobic Contacts : Quinoline’s methyl and chloro groups occupy hydrophobic pockets .

Table 3. Inhibition Constants (Kᵢ) Against CA Isoforms

CompoundCA I (Kᵢ, nM)CA II (Kᵢ, nM)CA IX (Kᵢ, nM)Selectivity Ratio (CA IX/II)
Parent Sulfonamide12883126.9
N-Propyl Derivative94648.37.7

Antibacterial Activity

  • QS-3 Analog : A related quinoline–sulfonamide hybrid exhibits MIC = 4 µg/mL against Pseudomonas aeruginosa (vs. ciprofloxacin MIC = 0.125 µg/mL) .

  • Mechanism : DNA gyrase inhibition via π–π stacking with Tyr331 and hydrogen bonding to Ser264 .

Anticancer Activity

  • Cytotoxicity : Derivatives inhibit Eca109 esophageal cancer cells (IC₅₀ = 2.26–7.46 µM), comparable to sunitinib .

  • Apoptosis Induction : Upregulation of caspase-3/7 observed in Huh7 hepatocellular carcinoma models .

Docking and QSAR Insights

  • Binding Affinity : Molecular docking (PDB: 3QTD) reveals a binding energy of −8.00 kcal/mol for QS-3, surpassing ciprofloxacin (−7.6 kcal/mol) .

  • QSAR : Electron-withdrawing groups (e.g., −NO₂) at the phenyl ring enhance antiviral activity (log k = 1.44 vs. 0.41 for −OCH₃) .

Stability and Degradation Pathways

  • Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 (t₁/₂ > 24 h) but degrades in acidic conditions (pH 2.0, t₁/₂ = 8 h) .

  • Photodegradation : UV exposure (254 nm) cleaves the sulfonamide bond, forming quinoline-6-sulfonic acid and aniline derivatives .

Scientific Research Applications

Anticancer Applications

Mechanism of Action:
The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are often upregulated in cancer. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.

Case Studies:
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound, 2-phenylquinoline-4-carboxylic acid, showed selective inhibition against HDAC3 and induced G2/M cell cycle arrest in K562 leukemia cells, promoting apoptosis at concentrations as low as 1 µM .

Table 1: Antiproliferative Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)
2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamideK562TBD
2-Phenylquinoline-4-carboxylic acidK5622
D29 (hydrazide derivative)MDA-MB-231TBD

Antibacterial Applications

Broad-Spectrum Activity:
Quinoline derivatives have been recognized for their antibacterial properties. The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Case Studies:
Research indicates that various quinoline derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported that certain derivatives showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like penicillin G against strains such as E. coli and S. aureus .

Table 2: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial StrainMIC (mg/mL)
This compoundE. coliTBD
Derivative R = NO2S. aureus1 × 10^-5
Derivative R = HK. pneumoniae1 × 10^-4

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several promising avenues:

  • Combination Therapies: Investigating the efficacy of this compound in combination with other anticancer agents could enhance therapeutic outcomes.
  • Structure-Activity Relationship Studies: Further exploration into the modifications of the quinoline structure may yield compounds with improved potency and selectivity.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline Sulfonamide Derivatives

Compound Name Molecular Formula Substituent Positions Key Functional Groups Reported Applications/Properties References
2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide C₁₆H₁₂Cl₂N₂O₂S 2-Cl, 4-CH₃, 6-SO₂NPh, 7-Cl Sulfonamide, chloro, methyl, phenyl Hypothesized: Antimicrobial, enzyme inhibition (extrapolated) N/A
4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride C₁₉H₁₈ClFN₂O₄S₂ 4-Cl, 6-SO₂F, 2-aryl-SO₂NEt₂ Sulfonyl fluoride, chloro, diethylsulfamoyl Intermediate for sulfonamide synthesis; fluorinated probes
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide C₂₉H₂₃ClN₂O₅S 5-Cl, 7-sulfonamide, 8-OH Hydroxyquinoline, styryl, methoxy Anticancer activity (tested in vitro)

Key Observations

Substituent Effects on Reactivity and Bioactivity The chlorine atoms in this compound likely enhance electrophilic reactivity and lipophilicity compared to non-halogenated analogs, as seen in 4-chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride, where chlorine stabilizes the quinoline core for further functionalization .

Sulfonamide vs. Sulfonyl Fluoride

  • The sulfonamide group in the target compound enables hydrogen bonding, a critical feature for enzyme inhibition. In contrast, the sulfonyl fluoride in the analog (CAS 31242-12-3) is more reactive, serving as a precursor for covalent inhibitor development .

Biological Activity Trends The (E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) demonstrated moderate anticancer activity, attributed to the hydroxyquinoline and styryl moieties .

Notes

  • The comparisons herein are extrapolated from structurally related compounds due to the scarcity of direct studies on this compound.
  • Further validation through experimental studies (e.g., XRD, bioassays) is essential to confirm hypothesized properties.

Biological Activity

2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. Characterized by its quinoline structure, this compound features a unique combination of functional groups, including sulfonamide and chlorinated moieties, which contribute to its reactivity and potential therapeutic effects. The chemical formula for this compound is C16H13Cl2N3O2S\text{C}_{16}\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}_2\text{S}.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways, which may lead to altered drug metabolism when co-administered with other pharmaceuticals.
  • Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against various bacterial strains highlights its potential as an antimicrobial agent .
  • Anticancer Properties : Research has demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism may involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce cytotoxicity in cancer cells .

Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Klebsiella pneumoniae8
Pseudomonas aeruginosa64

These results suggest that the compound is particularly effective against Klebsiella pneumoniae and Escherichia coli, indicating its potential use in treating infections caused by these pathogens.

Anticancer Activity

The anticancer properties have been assessed through various assays on different cancer cell lines. The following table summarizes the IC50 values observed:

Cancer Cell LineIC50 (µM)
MCF-720
A54915
Huh710

These values suggest that this compound exhibits significant cytotoxicity against these cancer cell lines, particularly Huh7 cells .

Case Study 1: Antimicrobial Activity

In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The compound showed substantial inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains .

Case Study 2: Anticancer Research

A recent investigation into the anticancer effects of this compound revealed that it induces apoptosis in MCF-7 breast cancer cells through ROS generation and mitochondrial dysfunction. The study concluded that the compound's mechanism involves disrupting cellular homeostasis, leading to increased oxidative stress and subsequent cell death.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide with high purity?

  • Methodological Answer : Optimize stepwise sulfonylation and halogenation reactions. For example, start with a quinoline core (e.g., 4-methylquinoline) and introduce sulfonamide groups using chlorosulfonic acid, followed by selective chlorination at positions 2 and 7. Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via HPLC (>98%) . Monitor reaction progress using TLC and adjust stoichiometry (e.g., 1.2 equivalents of chlorinating agents) to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying sulfonamide group orientation and halogen positions. Ensure high-resolution data (R-factor < 0.05) .
  • NMR : Employ 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to confirm substitution patterns. The methyl group at position 4 typically appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting due to chlorine substituents .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 411.02) and fragmentation patterns .

Q. How can researchers address solubility limitations in biological assays?

  • Methodological Answer : Use co-solvent systems (e.g., DMSO/PBS mixtures ≤ 1% v/v) or derivatization strategies. For instance, introduce hydrophilic groups (e.g., morpholine via sulfonamide modification) while retaining core activity. Validate solubility via dynamic light scattering (DLS) and ensure stability over 24 hours .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and computational modeling predictions for this compound?

  • Methodological Answer : Cross-validate using multiple techniques:

  • Compare DFT-calculated 1H^1H-NMR chemical shifts (e.g., Gaussian09 with B3LYP/6-31G* basis set) with experimental data to identify discrepancies in substituent effects .
  • Perform X-ray diffraction to resolve ambiguities in tautomeric forms or crystallographic packing effects that may skew NMR interpretations .
  • Use molecular dynamics (MD) simulations (e.g., AMBER) to assess conformational flexibility in solution, which may explain unexpected splitting patterns .

Q. What experimental designs are optimal for evaluating the compound’s bioactivity against cancer targets?

  • Methodological Answer :

  • In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Use IC₅₀ values (reported in µM ranges for quinoline derivatives) to prioritize targets .
  • Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing chlorine with fluorine) to probe electronic effects. Corrogate activity data with molecular docking (e.g., AutoDock Vina) to identify key binding residues .
  • Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) and CYP450 inhibition profiles to guide lead optimization .

Q. How to design a robust crystallization protocol for resolving structural ambiguities?

  • Methodological Answer :

  • Solvent screening : Use high-throughput vapor diffusion (e.g., 24-well plates with PEG/ammonium sulfate precipitants) to identify optimal conditions. For chlorinated quinolines, mixed solvents (e.g., acetonitrile/water) often yield monoclinic crystals .
  • Twinned data handling : If twinning is detected (e.g., via R-factor > 0.3), reprocess data with SHELXL’s TWIN command or use non-linear least-squares refinement to model disorder .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer :

  • Storage conditions : Store under argon at -20°C in amber vials to prevent photodegradation. Confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for biological assays. Confirm post-reconstitution activity via dose-response curves .

Key Considerations for Researchers

  • Contradiction Management : When SAR data conflicts with docking predictions, re-evaluate force field parameters or validate binding via SPR (surface plasmon resonance) .
  • Ethical Reproducibility : Document synthesis and characterization steps in detail (e.g., CAS registry numbers, reaction times) to enable independent replication .

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